Cadmium nitrilotriacetate
Description
Cadmium nitrilotriacetate (Cd-NTA) is a coordination complex formed by cadmium ions (Cd²⁺) and nitrilotriacetate (NTA), a tridentate chelating agent with three carboxyl groups. The compound is synthesized under hydrothermal conditions, often incorporating auxiliary ligands like 4,4'-bipyridine (BPY) to form metal-organic frameworks (MOFs) with unique structural properties. For example, [Cd₄(BPY)₅(NTA)₂(H₂O)₄]·(NO₃)₂·(H₂O)x (CUmof-7) exhibits 2D cationic bilayers with tubular channels, while [Cd₂(BPY)₂(NTA)(H₂O)₅]ₙ⁺ (CUmof-8) forms 1D polymeric chains . These structures highlight NTA’s role as a polydentate ligand, creating stable chelate rings with Cd²⁺ and influencing coordination geometry .
Cd-NTA is utilized in electrodeposition processes for solar cell fabrication, where it serves as a cadmium source in selenosulfate solutions . It also plays a role in laboratory media to buffer free Cd²⁺ activity, enabling precise control of metal bioavailability in bacterial resistance studies .
Properties
CAS No. |
49784-44-3 |
|---|---|
Molecular Formula |
C6H7CdNO6 |
Molecular Weight |
301.54 g/mol |
IUPAC Name |
cadmium(2+);2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Cd/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
ANTJAOCZNGADFY-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium nitrilotriacetate can be synthesized by reacting cadmium salts, such as cadmium chloride or cadmium sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH of the solution being adjusted to facilitate the formation of the complex. The general reaction is as follows:
[ \text{Cd}^{2+} + \text{N(CH}_2\text{COOH)}_3 \rightarrow \text{Cd[N(CH}_2\text{COO)]}_2 + 2\text{H}^+ ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Chelation Mechanism
Cadmium nitrilotriacetate forms stable complexes with metal ions due to NTA’s tridentate chelating ability. The ligand binds cadmium via three carboxylate groups, creating a distorted octahedral geometry. This stability is quantified by the formation constant ():
Speciation in Environmental Systems
In soil solutions, NTA significantly alters cadmium speciation:
Detergents
The trisodium salt of NTA is preferred for large-scale use due to its water solubility .
Soil Remediation
NTA enhances Cd solubility in calcareous soils, aiding phytoremediation:
-
Maize Shoot Cd Uptake : Increased 100-fold at 30 mmol/L NTA in Cd-spiked soil .
-
Leaching Efficiency : Total Cd leached reached 6–9.4 mg/L after three cycles .
Microbial Studies
In Cd toxicity assays, NTA buffers free Cd²⁺ concentrations, enabling precise MIC determination:
| Medium Type | Free Cd²⁺ (μM) | Cd MIC (μM) |
|---|---|---|
| BAM (NTA-buffered) | 14.0 | 14.0 |
| Tryptone-Yeast Extract | Unbuffered | 107.0 |
| NTA reduces free Cd²⁺ interference, improving assay reliability . |
Reactivity and Stability
This compound undergoes:
-
Metal Ion Exchange : Replaces Cd²⁺ with other metals (e.g., Ca²⁺, Fe³⁺).
-
Redox Reactions : NTA can react with strong oxidizers (e.g., hypochlorite) .
Environmental and Biological Impact
Scientific Research Applications
Chemistry
In chemistry, cadmium nitrilotriacetate is used as a chelating agent to study metal-ligand interactions and to synthesize other metal complexes.
Biology
In biological research, it is used to investigate the effects of cadmium on biological systems and to study the mechanisms of metal toxicity and detoxification.
Medicine
While not commonly used in medicine, this compound can be employed in research to understand the interactions of cadmium with biological molecules, which can provide insights into potential therapeutic approaches for cadmium poisoning.
Industry
In industrial applications, this compound is used in processes such as metal plating, water treatment, and as a stabilizer for various industrial products.
Mechanism of Action
Cadmium nitrilotriacetate exerts its effects primarily through its ability to form stable complexes with metal ions. This chelation process involves the binding of cadmium ions to the nitrilotriacetic acid ligand, which stabilizes the metal ion and prevents it from participating in unwanted reactions. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cadmium Ethylenediaminetetraacetate (Cd-EDTA)
EDTA, a hexadentate ligand with four carboxyl groups, forms stronger complexes with Cd²⁺ (log K = 16.5) compared to NTA (log K = 9.8) due to its higher denticity and stability constants. This makes Cd-EDTA more effective in industrial detoxification and wastewater treatment. However, EDTA’s environmental persistence and poor biodegradability raise concerns, leading to restrictions in applications like leather production .
In phytoremediation, EDTA enhances Cd uptake in plants (e.g., Brassica juncea), but its residual toxicity and soil leaching risks limit its use. In contrast, Cd-NTA’s moderate stability allows gradual metal release, reducing environmental hazards while maintaining bioavailability for phytoextraction .
Cadmium Citrate
Citric acid, a tricarboxylic acid, forms weaker Cd complexes (log K = 4.5) than NTA. Studies on Brassica juncea show that citric acid increases phenolic acids under Cd stress, aiding antioxidant defense, while Cd-NTA elevates organic acids like malate and citrate, enhancing metal sequestration . Citrate’s lower chelation strength makes it less effective in industrial applications but safer for agricultural use, as seen in Portulaca oleracea trials, where it improved Cd tolerance without persistent soil contamination .
Cadmium Complexes with BPY in MOFs
Unlike Cd-NTA, which relies on NTA’s chelation, Cd-BPY frameworks prioritize π-π stacking and hydrogen bonding for structural stability.
Research Findings and Data Tables
Table 2: Phytoextraction Efficiency in Brassica juncea
| Chelator | Cd Uptake (mg/kg) | Phenolic Acids Increase | Organic Acids Increase |
|---|---|---|---|
| NTA | 420 ± 35 | No | Yes (Malate, Citrate) |
| Citrate | 380 ± 28 | Yes | No |
| EDTA | 510 ± 42 | No | No |
Data derived from hydroponic studies under 50 µM Cd stress
Table 3: Toxicity Profiles
Q & A
Q. What analytical methods are recommended for quantifying trace cadmium in complex matrices when studying Cd-NTA interactions?
A low-blank, high-sensitivity method using nitrilotriacetate (NTA)-type Superflow® chelating resin beads enables precise quantification of dissolved Cd in small seawater volumes (1.3–1.5 mL). Key parameters include optimizing sample pH, resin bead quantity, and elution time to achieve >90% recovery. This method minimizes matrix suppression in ICPMS analysis and has been validated for oceanographic Cd profiling . For terrestrial systems, speciation analysis via software like Visual MINTEQ can predict Cd bioavailability by modeling Cd-NTA complexation and free Cd²⁺ concentrations .
Q. How does Cd-NTA complexation influence cadmium phytotoxicity in hydroponic systems?
Equimolar addition of NTA to CdCl₂ in Hoagland media reduces Cd phytotoxicity in Nicotiana tabacum by shifting speciation from bioavailable Cd²⁺ to less toxic [Cd-NTA]⁻ complexes. Experimental design should include:
- Controlled pH (5.5–6.5) to stabilize Cd-NTA complexes.
- Monitoring Cd uptake via isotopic labeling (e.g., ¹⁰⁹Cd).
- Comparative assessment of root-to-shoot translocation ratios (e.g., Cd transport increased 2–3× with NTA vs. controls) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Cd-NTA's role in enhancing vs. suppressing metal uptake during phytoextraction?
Discrepancies arise from variations in chelator concentration, plant species, and soil composition. For example:
- At equimolar ratios (NTA:Cd = 1:1), Cd uptake in tobacco roots remains stable, while Co uptake decreases due to stronger Co-NTA binding .
- In hyperaccumulators like Brassica juncea, NTA increases Cd bioavailability but may suppress phenolic acid synthesis, altering stress responses . Methodological recommendations:
- Dose-response studies to identify optimal NTA:Cd ratios.
- Multi-element ICPMS to track competitive metal-chelate interactions.
Q. What advanced structural characterization techniques are critical for studying Cd-NTA coordination in metal-organic frameworks (MOFs)?
Single-crystal X-ray diffraction is essential for resolving Cd-NTA coordination geometries. For example:
Q. How does Cd-NTA modulate oxidative stress and DNA damage in toxicological studies?
Cd-NTA enhances Cd bioavailability, exacerbating ROS generation. However, co-administration with antioxidants (e.g., metallothionein inducers) can mitigate toxicity. Key protocols:
- In vivo Fe-NTA models to simulate Cd-induced renal oxidative stress .
- Comet assays or γ-H2AX foci quantification to assess DNA damage . Note: NTA’s dual role (chelator vs. pro-oxidant) depends on dose and exposure duration .
Contradiction Analysis and Methodological Pitfalls
Q. Why do studies report conflicting effects of NTA on Cd teratogenicity?
Variability stems from:
- Species-specific differences (e.g., rat vs. rabbit models).
- Timing of NTA administration (pre- vs. post-Cd exposure).
- Interaction with co-contaminants (e.g., trisodium citrate amplifies Cd-NTA toxicity in rats ). Mitigation strategy: Standardize exposure regimens and include isotopically labeled Cd to track biodistribution .
Q. What are the limitations of using resin-based Cd pre-concentration methods in saline matrices?
While NTA resin minimizes salt interference in seawater, high chloride concentrations (>0.5 M) can reduce Cd recovery by 15–20%. Calibration with matrix-matched standards and procedural blank corrections are critical .
Key Recommendations for Researchers
- Prioritize speciation analysis to distinguish Cd²⁺ from Cd-NTA complexes.
- Validate chelator efficacy across plant models and growth stages.
- Use structural characterization (XRD, FTIR) to resolve Cd-NTA coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
